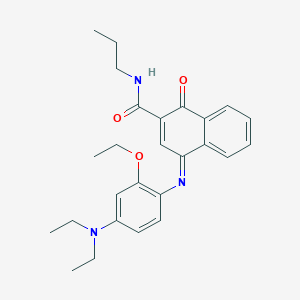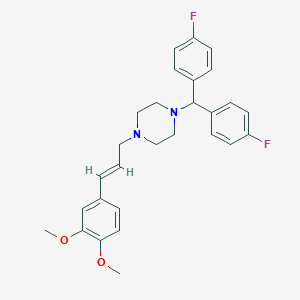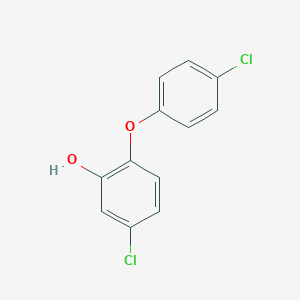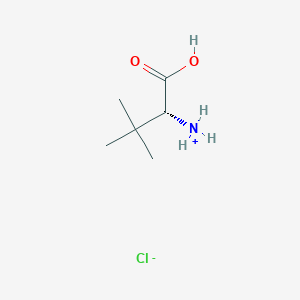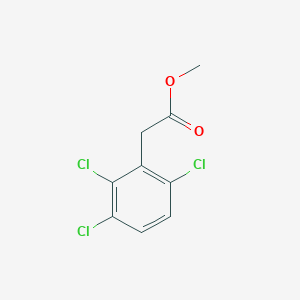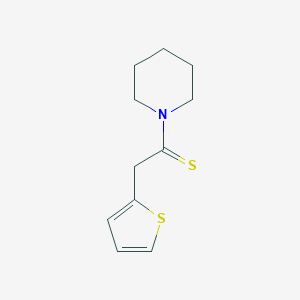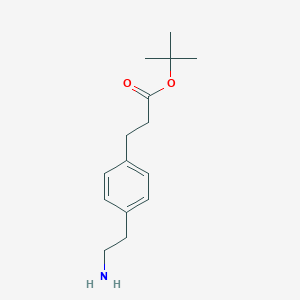![molecular formula C12H19NO2 B056816 4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol CAS No. 114020-48-3](/img/structure/B56816.png)
4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isopropylamino-propyl)-pyrocatechol is an organic compound that belongs to the class of catecholamines Catecholamines are naturally occurring compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropylamino-propyl)-pyrocatechol typically involves the reaction of pyrocatechol with isopropylamine under specific conditions. One common method is the reductive amination of pyrocatechol using isopropylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Isopropylamino-propyl)-pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-Isopropylamino-propyl)-pyrocatechol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain neurological disorders.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Isopropylamino-propyl)-pyrocatechol involves its interaction with specific molecular targets in the body. It is believed to act on adrenergic receptors, which are involved in the body’s response to stress. The compound may also influence the release and reuptake of neurotransmitters, thereby affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: A naturally occurring catecholamine that plays a key role in the brain’s reward system.
Norepinephrine: Another catecholamine involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Isopropylamino-propyl)-pyrocatechol is unique due to its specific structure, which allows it to interact with adrenergic receptors in a distinct manner. This makes it a valuable compound for research into the mechanisms of neurotransmitter activity and potential therapeutic applications.
Propiedades
Número CAS |
114020-48-3 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
4-[2-(propan-2-ylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-8(2)13-9(3)6-10-4-5-11(14)12(15)7-10/h4-5,7-9,13-15H,6H2,1-3H3 |
Clave InChI |
XHZUCIJXFFYRHC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
Sinónimos |
1,2-Benzenediol, 4-[2-[(1-methylethyl)amino]propyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




